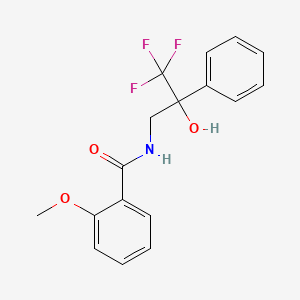

2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c1-24-14-10-6-5-9-13(14)15(22)21-11-16(23,17(18,19)20)12-7-3-2-4-8-12/h2-10,23H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTYWTSYAFETCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.

Amidation Reaction: This intermediate is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of 2-methoxybenzoic acid derivatives.

Reduction: Formation of 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide exerts its effects involves interactions with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: The compound could modulate signaling pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

The hydroxyl group in the N-substituent of the target compound enables hydrogen bonding, a feature absent in flutolanil () but present in ’s furan-containing analog .

Fluorine Impact :

Spectroscopic Characterization

- NMR : The target compound’s methoxy group would produce a singlet near δ 3.8–4.0 in ¹H NMR, while the trifluoromethyl group in ’s analog appears as a distinct ¹⁹F NMR signal .

- X-ray Crystallography : Used in to confirm the N,O-bidentate structure, a technique applicable to the target compound for elucidating hydrogen-bonding networks .

Biological Activity

2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (CAS Number: 1351654-40-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a trifluoro group and a methoxy group, suggests possible interactions with biological targets that could lead to therapeutic applications.

The molecular formula of 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is C₁₇H₁₆F₃NO₃, with a molecular weight of 339.31 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆F₃NO₃ |

| Molecular Weight | 339.31 g/mol |

| CAS Number | 1351654-40-4 |

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of compounds related to 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide against various cancer cell lines. For instance, derivatives with similar structural motifs demonstrated significant cytotoxicity against HeLa (cervical adenocarcinoma) cells while exhibiting lower toxicity towards normal liver cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

The biological activity of this compound may be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with cellular targets. The trifluoromethyl group enhances binding affinity to specific receptors or enzymes, potentially modulating their activity. This mechanism is common among compounds designed to target cancer cells selectively.

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide on various tumor cell lines. The results indicated that the compound exhibited a significant inhibitory effect on the proliferation of cancer cells while maintaining a favorable selectivity index when compared to standard chemotherapeutics such as Sorafenib. The selectivity index (SI), defined as the ratio of IC50 values for normal versus tumor cells, was notably higher for this compound .

Case Study 2: Structural Analysis and Biological Implications

Further research involving single crystal X-ray diffraction revealed insights into the supramolecular organization of related benzamide derivatives. The study highlighted how different types of hydrogen bonding could influence the compound's biological activity and crystallization behavior. Such structural insights are vital for understanding how modifications in chemical structure can enhance or diminish biological efficacy .

Table 1: Cytotoxicity Data Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy...) | HeLa | 5.0 | 10 |

| Sorafenib | HeLa | 10.0 | 5 |

| Control | Chang Liver Cells | >50 | - |

Q & A

Basic Questions

Q. What synthetic methodologies are applicable for preparing benzamide derivatives like 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide?

- Answer : Benzamide derivatives are typically synthesized via coupling reactions between substituted benzoyl chlorides and amines. For example, 2-methoxybenzoyl chloride can react with trifluoro-hydroxy-phenylpropylamine in a polar aprotic solvent (e.g., pyridine) under reflux conditions. Evidence from similar compounds (e.g., thieno-pyrimidinyl benzamides) highlights the use of IR, NMR, and mass spectrometry for structural validation . For crystalline derivatives, recrystallization from ethanol or acetone yields pure products suitable for X-ray analysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Answer :

- ¹H/¹³C NMR : The methoxy group (2-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the trifluoromethyl (CF₃) group is observed as a quartet in ¹³C NMR (~125 ppm, J ≈ 270 Hz). The hydroxy group (2-OH) may show broad signals due to hydrogen bonding .

- IR : Key peaks include C=O stretching (amide I band, ~1650–1680 cm⁻¹), O–H stretching (hydroxy, ~3200–3500 cm⁻¹), and C–F vibrations (~1100–1250 cm⁻¹) .

Q. What crystallographic parameters are critical for resolving its 3D structure?

- Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., from acetone/ethanol). Parameters like space group (e.g., monoclinic Pn or triclinic Pī), unit cell dimensions (e.g., a = 5.047 Å, b = 10.28 Å), and hydrogen-bonding networks (e.g., N–H⋯O, O–H⋯N) stabilize the structure. SHELX software is widely used for refinement .

Advanced Questions

Q. How does the trifluoromethyl group influence the compound’s biochemical interactions?

- Answer : The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In enzyme targeting (e.g., bacterial PPTases), its electronegativity disrupts substrate binding, as seen in analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide. This group may also induce steric effects in active sites .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Answer : Discrepancies (e.g., rotational isomers in NMR vs. static X-ray structures) require multi-method validation:

- Compare NMR coupling constants with crystallographic torsion angles.

- Use temperature-dependent NMR to detect dynamic effects.

- Validate hydrogen bonds via IR (O–H stretching) and crystallographic H-bond distances (e.g., 2.8–3.0 Å for O–H⋯N) .

Q. How can SHELX software improve refinement of its crystal structure?

- Answer : SHELXL refines anisotropic displacement parameters, hydrogen atom positions (via HFIX or DFIX commands), and twin modeling for high-resolution data. For disordered regions (e.g., CF₃ groups), PART instructions split occupancy. SHELXD is robust for phase problem solutions in low-symmetry space groups .

Q. What structure-activity relationships (SAR) are relevant for optimizing its bioactivity?

- Answer : Key SAR observations from related compounds:

- Methoxy position : Ortho-substitution (2-OCH₃) enhances steric hindrance, potentially improving target selectivity.

- Trifluoro-hydroxy-propyl chain : The hydroxy group enables hydrogen bonding with enzymes (e.g., BRAF inhibitors), while CF₃ increases binding affinity .

- Phenyl ring modifications : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring may enhance antibacterial activity .

Methodological Guidelines

- Synthesis Optimization : Use coupling agents (e.g., EDCI/HOBt) to improve yields in amide bond formation .

- Crystallization : For X-ray-quality crystals, optimize solvent polarity (e.g., DMSO/water mixtures) and cooling rates .

- Data Analysis : Cross-validate NMR shifts with computational tools (e.g., ChemDraw Predict) and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.